Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Overview
Description
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate typically involves the following steps:
Formation of 1-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.
Formylation: The indole ring is then formylated using reagents such as formic acid or formyl chloride to introduce the formyl group at the 3-position.
Thiolation: The formylated indole undergoes thiolation to introduce the thioacetate group. This can be done using thiolating agents like thiourea or thioacetic acid.
Esterification: Finally, the thiolated indole is esterified with ethanol to produce this compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ethyl [(3-carboxy-1-methyl-1H-indol-2-yl)thio]acetate.
Reduction: Ethyl [(3-methyl-1-methyl-1H-indol-2-yl)thio]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives can be explored for the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetate group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of thioacetate.
Sumatriptan: Contains an indole ring and is used as a medication for migraines.
Uniqueness: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is unique due to its specific combination of the formyl and thioacetate groups on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their significant biological properties, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These properties are attributed to their ability to interact with various biological targets, making them valuable in drug development .
This compound exhibits its biological effects through several mechanisms:
Target Receptors:
Indole derivatives often bind to multiple receptors, influencing various biochemical pathways. This binding can modulate cellular signaling, leading to therapeutic effects in diseases such as cancer and infections.
Biochemical Pathways:
The compound's structure allows it to participate in numerous biochemical reactions, enhancing its potential as a therapeutic agent. For instance, the formyl group can undergo oxidation to yield carboxylic acids, while the indole ring can participate in electrophilic substitutions, allowing for the synthesis of more complex derivatives with enhanced activity.
Anticancer Activity
A study investigating the anticancer properties of indole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against HCT116 cells after 72 hours of treatment. This activity was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways .
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
HCT116 | 25 | 72 hours |
CT26 | 60–90 | 48 hours |
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that the compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Synthetic Routes and Transformations
The synthesis of this compound typically involves:
- Vilsmeier-Haack Reaction : This method is commonly used for formylating indole derivatives.
- Thioether Formation : The introduction of the thio group can be achieved through nucleophilic substitution reactions involving thiols.
These synthetic approaches not only yield the target compound but also allow for the derivatization of indoles to enhance their biological activities .
Comparison with Related Compounds
This compound shares structural similarities with other indole derivatives, such as ethyl 3-formyl-1H-indole-2-carboxylate. However, the presence of the thio group in this compound may confer unique biological activities that are not present in its analogs.
Compound Name | Unique Features |
---|---|
Ethyl 3-formyl-1H-indole-2-carboxylate | Lacks thio group |
Ethyl [(3-formyl-1-methylindol-2-yl)thio] | Contains thio group enhancing reactivity |
Properties
IUPAC Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLCPMSJWLOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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